Cas no 1564431-87-3 (2-(1,4-Dimethylpiperazin-2-yl)-n'-hydroxyethanimidamide)
1564431-87-3 structure
Product Name:2-(1,4-Dimethylpiperazin-2-yl)-n'-hydroxyethanimidamide
CAS-nummer:1564431-87-3
MF:C8H18N4O
MW:186.254721164703
CID:5703823
PubChem ID:145709756
Update Time:2023-10-17
2-(1,4-Dimethylpiperazin-2-yl)-n'-hydroxyethanimidamide Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-(1,4-dimethylpiperazin-2-yl)-N-hydroxyethanimidamide
- 2-(1,4-DIMETHYLPIPERAZIN-2-YL)-N'-HYDROXYETHANIMIDAMIDE
- EN300-1291425
- 1564431-87-3
- 2-Piperazineethanimidamide, N-hydroxy-1,4-dimethyl-
- 2-(1,4-Dimethylpiperazin-2-yl)-n'-hydroxyethanimidamide
-
- Inchi: 1S/C8H18N4O/c1-11-3-4-12(2)7(6-11)5-8(9)10-13/h7,13H,3-6H2,1-2H3,(H2,9,10)
- InChI-sleutel: UKSXUMSIFAPMIC-UHFFFAOYSA-N
- LACHT: O/N=C(/CC1CN(C)CCN1C)\N
Berekende eigenschappen
- Exacte massa: 186.14806121g/mol
- Monoisotopische massa: 186.14806121g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 2
- Complexiteit: 195
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -0.8
- Topologisch pooloppervlak: 65.1Ų
Experimentele eigenschappen
- Dichtheid: 1.22±0.1 g/cm3(Predicted)
- Kookpunt: 290.8±38.0 °C(Predicted)
- pka: 7.11±0.69(Predicted)
2-(1,4-Dimethylpiperazin-2-yl)-n'-hydroxyethanimidamide Gerelateerde literatuur
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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